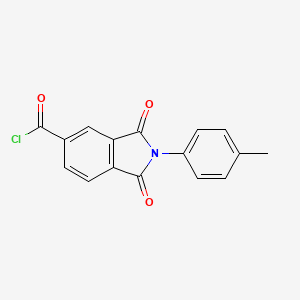

2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carbonyl chloride

Description

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c1-9-2-5-11(6-3-9)18-15(20)12-7-4-10(14(17)19)8-13(12)16(18)21/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXUCGXULQWROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148230 | |

| Record name | 2,3-Dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134335-00-4 | |

| Record name | 2,3-Dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134335-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carbonyl chloride typically involves the reaction of 4-methylbenzoyl chloride with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, tetrahydrofuran), temperature (0-25°C).

Oxidation: Oxidizing agents (KMnO4, CrO3), solvent (acetone, water), temperature (0-50°C).

Major Products

Amides, Esters, Thioesters: Formed from substitution reactions.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- The compound can serve as a precursor in the synthesis of benzamide derivatives, which are significant in drug development due to their biological activities.

- Case Study : Research has shown that synthesized benzamide compounds exhibit antioxidant properties, free radical scavenging abilities, and metal chelation activities that surpass standard compounds.

-

Antimicrobial Activity :

- In vitro studies have demonstrated that derivatives of this compound can possess antimicrobial properties. Testing through disk diffusion and serial dilution methods has revealed growth inhibitory effects against various bacteria.

Synthetic Applications

-

Organic Synthesis :

- The compound's reactive carbonyl chloride group allows it to participate in various synthetic reactions, including acylation and coupling reactions.

- Synthesis Methods : One common method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid combined with amine derivatives to produce benzamide compounds.

-

Catalysis :

- The compound can be utilized as a ligand in catalysis. Its structure allows for strong electron-rich interactions that are beneficial in Cu-catalyzed hydroboration reactions of alkynes.

Comparison with Related Compounds

The uniqueness of 2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carbonyl chloride is highlighted when compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | Contains a carboxylic acid instead of carbonyl chloride | More stable but less reactive than carbonyl chloride derivative |

| 2-(3-Chloro-2-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid | Chlorine substitution on the phenyl ring | Different reactivity profile due to chlorine's electronegativity |

| 1H-Isoindole-5-carboxylic acid | Lacks additional substituents on the isoindole structure | Simpler structure with potentially different biological activity |

Biological Interaction Studies

Ongoing research is focused on the interaction of this compound with biological molecules such as proteins and nucleic acids. Understanding its binding affinity and selectivity towards various targets is crucial for elucidating its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carbonyl chloride involves its ability to interact with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s structure allows it to fit into specific binding pockets, thereby affecting molecular pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds, emphasizing substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical Properties

<sup>a</sup> Predicted based on analog data from .

Key Research Findings

Reactivity Differences :

- The carbonyl chloride group in this compound is expected to exhibit higher electrophilicity compared to its isoxazole counterpart (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride) due to the electron-withdrawing nature of the dioxoisoindoline core .

- Substituents on the aromatic ring (e.g., methyl vs. chloro groups) influence stability. For example, the 4-methylphenyl group in the target compound may enhance lipophilicity compared to the chloro-diethylphenyl analog .

Synthetic Utility: The compound’s structural analogs, such as dicarboxylic acid derivatives (e.g., M6 in ), demonstrate utility in polymer synthesis and drug delivery systems. Phosphonium ylide derivatives (e.g., [2-(4-Methylphenyl)-4-(triphenylphosphoniumyl)-1,3-oxazol-5-yl]sulfanide) highlight the role of aromatic substituents in stabilizing charge-separated intermediates, a property that could be extrapolated to the target compound .

Spectroscopic Characterization :

- While NMR and IR data for the target compound are absent in the evidence, its analogs (e.g., isoindole derivatives in ) show characteristic signals for carbonyl (1666–1670 cm⁻¹ in IR) and aromatic protons (δ 7.2–8.0 ppm in <sup>1</sup>H NMR) .

Biological Activity

2-(4-Methylphenyl)-1,3-dioxoisoindoline-5-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of isoindoline derivatives, characterized by a dioxoisoindoline core. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its biological interactions.

Antitumor Activity

Research has indicated that isoindoline derivatives exhibit significant antitumor properties. A study highlighted that certain derivatives showed cytotoxic effects against various cancer cell lines, including HL-60 (human myeloid leukemia) cells. The mechanism often involves the inhibition of key cellular pathways responsible for tumor growth and proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 | 0.26 | Inhibition of cell proliferation |

| Other Isoindoline Derivatives | Various | 0.20 - 5.52 | Apoptosis induction |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that isoindoline derivatives can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor metabolism or bacterial survival.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that isoindoline derivatives can increase ROS levels in cells, contributing to cytotoxic effects against cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound and its analogs:

- Case Study 1 : A study involving a series of isoindoline derivatives demonstrated that modifications on the phenyl ring significantly influenced their antitumor potency against breast cancer cell lines.

- Case Study 2 : Another investigation reported the synthesis of various dioxoisoindoline derivatives and their evaluation against microbial pathogens, showing promising results in inhibiting growth at low concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.